
NS-2028
Vue d'ensemble
Description
NS 2028 est un inhibiteur hautement sélectif de la guanylate cyclase soluble (sGC), une enzyme qui synthétise le messager secondaire monophosphate de guanosine cyclique (cGMP). Ce composé est largement utilisé dans la recherche sur les voies de signalisation de l'oxyde nitrique en raison de ses effets inhibiteurs puissants sur l'activité de la sGC .
Méthodes De Préparation
La synthèse de NS 2028 implique plusieurs étapes, commençant par la préparation de la structure centrale, la 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one. La voie de synthèse comprend généralement la bromation d'un précurseur de benzoxazinone, suivie de la formation du cycle oxadiazole par des réactions de cyclisation . Les méthodes de production industrielle pour NS 2028 ne sont pas largement documentées, mais la synthèse suit généralement des principes similaires à la préparation à l'échelle du laboratoire, avec une optimisation du rendement et de la pureté.
Analyse Des Réactions Chimiques
NS 2028 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé, affectant son activité inhibitrice sur la sGC.
Substitution: Des réactions de substitution halogénée peuvent modifier l'atome de brome dans la structure, modifiant potentiellement son activité biologique. Les réactifs couramment utilisés dans ces réactions comprennent le brome pour la bromation et divers agents oxydants pour les réactions d'oxydation. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
NS 2028 est largement utilisé dans la recherche scientifique, en particulier dans l'étude des voies de signalisation de l'oxyde nitrique. Ses applications comprennent:
Chimie: Investigation du rôle de la sGC dans divers processus chimiques.
Biologie: Étude des effets de l'inhibition de la sGC sur les fonctions cellulaires et les voies de signalisation.
Industrie: Utilisation potentielle dans le développement de nouveaux médicaments ciblant les voies associées à la sGC.
Mécanisme d'action
NS 2028 exerce ses effets en inhibant la guanylate cyclase soluble, réduisant ainsi la production de monophosphate de guanosine cyclique. Le mécanisme implique l'oxydation du fer hème dans la sGC, rendant l'enzyme insensible à l'oxyde nitrique. Cette inhibition affecte diverses cibles moléculaires et voies, y compris la voie de signalisation de l'oxyde nitrique-monophosphate de guanosine cyclique .
Applications De Recherche Scientifique
Vascular Biology
Inhibition of Vascular Responses:
NS-2028 has been extensively studied for its role in modulating vascular responses. It has been shown to inhibit NO-dependent relaxation in vascular smooth muscle tissues. For instance, in porcine coronary arteries, this compound induced a significant increase in contractile tone and suppressed relaxation responses to nitroglycerin and sodium nitroprusside .
Effects on Endothelial Cells:
Research indicates that this compound blocks the mitogenic effects of vascular endothelial growth factor (VEGF) on endothelial cells (EC), inhibiting their migration and sprouting in response to VEGF stimulation. This suggests potential applications in controlling pathological angiogenesis associated with diseases like cancer .
Cancer Research
Anti-Angiogenic Properties:
The ability of this compound to inhibit sGC makes it a candidate for anti-cancer therapies by targeting angiogenesis. In vivo studies using the rabbit cornea assay demonstrated that oral administration of this compound reduced angiogenic responses triggered by VEGF . This positions this compound as a valuable tool for studying the mechanisms underlying tumor growth and metastasis.
Potential as a Chemotherapeutic Agent:
Given its effects on cell signaling pathways related to apoptosis and cell proliferation, this compound may have implications in cancer treatment strategies. By inhibiting pathways that promote tumor growth, it could complement existing therapies aimed at enhancing patient outcomes .
Pharmacological Research
Drug Development Insights:
this compound serves as a model compound for exploring sGC inhibitors within pharmacological research. Its specific action provides insights into the development of novel therapeutics targeting NO signaling pathways, which are implicated in various cardiovascular diseases and other conditions .
Case Studies
Mécanisme D'action
NS 2028 exerts its effects by inhibiting soluble guanylyl cyclase, thereby reducing the production of cyclic guanosine monophosphate. The mechanism involves the oxidation of the heme iron in sGC, rendering the enzyme unresponsive to nitric oxide. This inhibition affects various molecular targets and pathways, including the nitric oxide-cyclic guanosine monophosphate signaling pathway .
Activité Biologique
NS-2028 is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), a key enzyme involved in the nitric oxide (NO) signaling pathway. This compound has garnered attention for its ability to modulate various physiological processes, particularly in vascular and non-vascular smooth muscle tissues. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for therapeutic applications.
This compound inhibits sGC in a concentration-dependent and irreversible manner. The compound's inhibitory potency is characterized by an IC50 value of approximately 30 nM for basal enzyme activity and 200 nM for NO-stimulated activity . The inhibition kinetics reveal a Ki value of 8 nM, indicating a strong binding affinity to the enzyme. The mechanism involves a shift in the Soret absorption maximum of the heme cofactor from 430 nm to 390 nm, suggesting alterations in heme coordination or oxidation as part of the inhibition process .
Inhibition of Cyclic GMP Formation
This compound effectively inhibits the formation of cyclic GMP (cGMP) in various cell types. For instance, it suppresses S-nitroso-glutathione-enhanced sGC activity in mouse cerebellum homogenates with an IC50 of 17 nM . Additionally, the compound blocks NMDA receptor-induced activation of sGC, further confirming its role as a specific inhibitor in neuronal tissues .
Vascular Effects
In studies involving porcine coronary arteries, this compound elicited a concentration-dependent increase in contractile tone (EC50 = 170 nM) and significantly inhibited relaxant responses to nitroglycerin and sodium nitroprusside . These findings indicate that this compound can modulate vascular tone by interfering with NO signaling pathways.
Non-Vascular Smooth Muscle Activity
The compound's effects extend to non-vascular smooth muscle as well. For example, this compound completely inhibited nitroglycerin-induced relaxation in guinea-pig trachea preconstricted by histamine . This suggests potential applications for respiratory conditions where modulation of smooth muscle contraction is necessary.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
Implications for Therapeutic Applications
Given its potent inhibitory effects on sGC, this compound holds promise for therapeutic applications in conditions characterized by dysregulated NO signaling, such as hypertension and pulmonary disorders. The ability to selectively inhibit sGC without affecting other signaling pathways positions this compound as a valuable tool for both research and potential clinical use.
Propriétés
IUPAC Name |
8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)12-8(4-14-7)11-15-9(12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDRLQRJCGJJTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017568 | |
Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204326-43-2 | |
Record name | 8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204326-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NS-2028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204326432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NS-2028 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8K3G4867 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.